N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with a sulfonamide group and a nitrophenyl group, making it a molecule of interest in various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide typically involves the sulfonation of naphthalene followed by the introduction of the nitrophenyl group. One common method includes the reaction of naphthalene-2-sulfonyl chloride with 2-methyl-5-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in various substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Reduction of the nitro group: results in the formation of N-(2-methyl-5-aminophenyl)naphthalene-2-sulfonamide.
Substitution reactions: can lead to various derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s sulfonamide group makes it a candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.
Sulfamethoxazole: Another sulfonamide used as an antibiotic.
Naphthalene-2-sulfonamide: Lacks the nitrophenyl group but shares the sulfonamide functionality.
Uniqueness: N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide is unique due to the presence of both the nitrophenyl and naphthalene groups, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(2-methyl-5-nitrophenyl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-12-6-8-15(19(20)21)11-17(12)18-24(22,23)16-9-7-13-4-2-3-5-14(13)10-16/h2-11,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCGVXUEGRFEDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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